molecular formula C13H16N2 B1345116 2-Cyclohexyl-1H-benzimidazole CAS No. 36947-70-3

2-Cyclohexyl-1H-benzimidazole

Cat. No.: B1345116
CAS No.: 36947-70-3
M. Wt: 200.28 g/mol
InChI Key: ZUKYCLYMFNPDCT-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a cyclohexyl substituent at the 2-position. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry due to their structural similarity to purines, which are fundamental components of DNA and RNA .

Biochemical Analysis

Biochemical Properties

2-Cyclohexyl-1H-benzimidazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme RNA-dependent RNA polymerase, where it acts as an inhibitor. This interaction is significant in the context of antiviral research, as inhibiting this enzyme can prevent the replication of certain viruses . Additionally, this compound has been shown to interact with DNA polymerases, albeit with lower affinity, which highlights its selectivity and potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in tumor cells, thereby reducing tumor growth . This apoptotic effect is mediated through the activation of specific signaling pathways that lead to programmed cell death. Furthermore, this compound can alter gene expression patterns, resulting in changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the binding of this compound to RNA-dependent RNA polymerase inhibits the enzyme’s activity, preventing viral replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions highlight the compound’s potential as a therapeutic agent in various diseases.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its biological activity, making it a reliable compound for prolonged experiments. In in vitro studies, the compound has demonstrated sustained effects on cellular function, including consistent inhibition of enzyme activity and modulation of gene expression . In in vivo studies, the compound’s effects on cellular function have been observed to persist over extended periods, further supporting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily translate to increased therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic reactions influence the compound’s bioavailability and clearance from the body, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound binds to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization within tissues is influenced by its affinity for specific binding proteins, which can affect its accumulation and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve the use of solid acid catalysts to enhance the reaction efficiency and yield. For instance, nanocrystalline magnesium oxide has been used as a solid base catalyst for the preparation of 2-substituted benzimidazoles .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclohexyl-1H-benzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Phenyl-1H-benzimidazole
  • 2-Methyl-1H-benzimidazole
  • 2-Ethyl-1H-benzimidazole

Comparison: 2-Cyclohexyl-1H-benzimidazole is unique due to its cyclohexyl substituent, which imparts distinct steric and electronic properties compared to other benzimidazole derivatives. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyclohexyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKYCLYMFNPDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190443
Record name Benzimidazole, 2-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36947-70-3
Record name 2-Cyclohexyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36947-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036947703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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